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Compound of Interest

Compound Name:
5-Bromo-6-methyl-3-

pyridinecarboxaldehyde

CAS No.: 1174028-20-6

Cat. No.: B1505237

Get Quote

Executive Summary
This guide outlines the standard operating protocols (SOPs) for the structural identification and

purity analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-Bromo-6-

methylnicotinaldehyde). This molecule is a critical intermediate in the synthesis of kinase

inhibitors and other heterocyclic pharmaceuticals.

Due to the high potential for regioisomerism in substituted pyridines (e.g., distinguishing from

the 6-bromo-5-methyl isomer), this guide emphasizes orthogonal analytical techniques—

specifically NMR and LC-MS—to ensure structural certainty.

Critical Technical Alert: CAS Number Verification
⚠️ Isomer Identification Warning

The chemical name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is often confused with its

regioisomer, 6-Bromo-5-methyl-3-pyridinecarboxaldehyde.
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The CAS number provided in some databases for the 6-Bromo-5-methyl isomer is 149306-
03-8.
The CAS number often associated with the 5-Bromo-6-methyl isomer (the target of this
guide) is 1174028-20-6.

Action Required: Verify the structure of your starting material using the 1H NMR coupling

constants described in Section 3.1 before proceeding with synthesis.

Chemical Identity & Properties
Property Description

Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Molecular Formula C₇H₆BrNO

Molecular Weight 200.03 g/mol

Appearance White to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate,

DCM; Sparingly soluble in Water

Melting Point
Typically 75–110 °C (Isomer dependent;

experimental verification required)

Key Functionalities

Aldehyde (Reactive electrophile), Bromide

(Cross-coupling handle), Pyridine Nitrogen

(Basic)

Structural Elucidation (Identity)
Proton NMR (¹H NMR) Spectroscopy
NMR is the definitive method for distinguishing the 5-bromo-6-methyl isomer from the 6-bromo-

5-methyl isomer.

Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to prevent aldehyde hydration/oxidation

artifacts).

Frequency: 400 MHz or higher.
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Predicted Spectrum & Assignment Logic

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

~10.0 Singlet (s) 1H -CHO

Characteristic

aldehyde proton;

highly

deshielded.

~8.8 - 8.9 Doublet (d) 1H H2

Position 2

(between N and

CHO). Most

deshielded

aromatic proton

due to adjacent

Nitrogen and

Aldehyde.

~8.4 - 8.5 Doublet (d) 1H H4

Position 4

(between CHO

and Br).

Deshielded, but

less than H2.

~2.6 - 2.7 Singlet (s) 3H -CH₃
Methyl group at

Position 6.

Differentiation Strategy (Isomer Check):

Coupling Constants (J): The H2 and H4 protons are meta to each other. Expect a small

coupling constant (J ≈ 1.5 – 2.5 Hz).

NOE (Nuclear Overhauser Effect): If unsure, run a 1D NOE experiment irradiating the Methyl

peak (~2.6 ppm).

Target (5-Br-6-Me): NOE should be observed only to the ring protons if they are adjacent,

but in this structure (5-Br-6-Me), the methyl is adjacent to the Bromine (C5) and Nitrogen

(N1). No strong NOE to aromatic protons is expected.
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Isomer (6-Br-5-Me): The methyl is at C5.[1] It is adjacent to H4. Strong NOE to H4 would

be observed.

Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).[2]

Key Feature: Bromine Isotope Pattern.[3]

Observation: Look for two peaks of nearly equal intensity separated by 2 amu.

[M+H]⁺ (⁷⁹Br): ~200.0 m/z[4]

[M+H]⁺ (⁸¹Br): ~202.0 m/z

Ratio: 1:1 intensity (Signature of mono-brominated compounds).

Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance).

Diagnostic Peak:1690–1710 cm⁻¹ (Strong C=O stretch of the aldehyde).

Secondary Peaks: ~1580 cm⁻¹ (Pyridine ring stretch), ~600–800 cm⁻¹ (C-Br stretch).

Chromatographic Purity (Quality Control)
HPLC Method Protocol (Reverse Phase)
This method is designed to suppress the ionization of the pyridine nitrogen (reducing tailing)

and ensure separation from the corresponding acid impurity (oxidation product).

Method Parameters:
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

150 mm, 3.5 µm or 5 µm

Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1%

Formic Acid

Mobile Phase B Acetonitrile (ACN) + 0.1% TFA or Formic Acid

Flow Rate 1.0 mL/min

Column Temp 30 °C

Detection
UV @ 254 nm (Aromatic) and 280 nm

(Aldehyde specific)

Injection Vol 5–10 µL

Run Time 20 minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

12.0 10 90

15.0 10 90

15.1 95 5

20.0 95 5

Self-Validating System Suitability Criteria:

Tailing Factor (Tf): Must be < 1.5 (TFA helps achieve this).

Resolution: If the carboxylic acid impurity is present (oxidation of CHO), resolution > 2.0 is

required.
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Retention Time: Expect the aldehyde to elute later than the acid impurity but earlier than

non-polar dimers.

GC-FID Method (Alternative for Volatiles)
Since aldehydes can oxidize, GC is useful but requires care to avoid thermal degradation in the

inlet.

Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).

Inlet Temp: 200 °C (Keep lower to prevent oxidation).

Carrier Gas: Helium @ 1.5 mL/min.

Oven: 50 °C (hold 2 min) → 20 °C/min → 250 °C (hold 5 min).

Visual Workflows
Diagram 1: Analytical Characterization Workflow
This flowchart illustrates the decision-making process for releasing a batch of material.
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Raw Material
(5-Bromo-6-methyl-3-pyridinecarboxaldehyde)

Solubility Check
(DMSO-d6 / MeOH)

1H NMR Analysis
(Identity & Isomer Check)

LC-MS Analysis
(MW & Br Pattern)

Check Coupling (H2/H4)
Are they meta (J~2Hz)?

HPLC Purity
(>98% Area)

Yes (Meta)

REJECT / RE-PURIFY
(Wrong Isomer or Impure)

No (Ortho/Para)

Mass Confirmed

Purity < 98%

RELEASE BATCH

Purity > 98%

Click to download full resolution via product page

Caption: Analytical workflow ensuring isomer correctness via NMR before purity quantification

via HPLC.

Diagram 2: HPLC Method Development Logic
Logic for selecting the mobile phase conditions to handle the basic pyridine nitrogen.
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Target Molecule:
Pyridine Aldehyde

Challenge:
Basic Nitrogen (Tailing)

Aldehyde Stability

Add Modifier:
0.1% TFA or Formic Acid

Mechanism:
Protonate N (pH < pKa)

Ion Pairing

Result:
Sharp Peaks

Reproducible RT

Click to download full resolution via product page

Caption: Logic flow for selecting acidic mobile phases to prevent pyridine peak tailing.

Stability & Handling Protocols
Storage Conditions

Atmosphere: Store under Inert Gas (Argon or Nitrogen). Aldehydes are prone to air oxidation

to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid).

Temperature: Refrigerate (2–8 °C).

Container: Amber glass to protect from light (photolytic degradation of brominated

aromatics).

Re-Test Protocol
Before using stored material in a critical synthesis step:

Visual Check: Look for color change (darkening indicates decomposition).

Quick IR: Check for the appearance of a broad -OH stretch (2500–3300 cm⁻¹) indicating acid

formation.

Aldehyde Purge: If acid is present (>5%), wash the solid with saturated NaHCO₃ solution

(acid is soluble in base, aldehyde is not) and extract with DCM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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